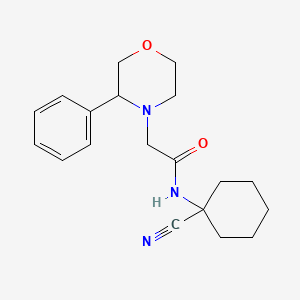
N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide, also known as CPP-115, is a small molecule drug that has shown promising results in various scientific research applications. This compound belongs to the class of GABA aminotransferase inhibitors and has been studied extensively for its potential therapeutic effects in various neurological disorders.
作用機序
N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide increases the levels of GABA in the brain, which can help reduce seizures and anxiety.
Biochemical and Physiological Effects
N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide has been shown to increase GABA levels in the brain, which can help reduce seizures and anxiety. Additionally, N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide has been shown to reduce drug-seeking behavior in animal models of addiction. However, further studies are needed to fully understand the biochemical and physiological effects of N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide.
実験室実験の利点と制限
One advantage of using N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide in lab experiments is its specificity towards GABA aminotransferase, which allows for targeted inhibition of this enzyme. Additionally, N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide has been shown to have a favorable safety profile in animal studies. However, one limitation of using N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer.
将来の方向性
There are several future directions for the study of N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide. One direction is to further investigate its potential therapeutic effects in neurological disorders such as epilepsy, addiction, and anxiety. Additionally, more studies are needed to fully understand the biochemical and physiological effects of N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide. Finally, future research could focus on developing more efficient synthesis methods for N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide to improve its solubility and bioavailability.
合成法
N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide is synthesized through a multi-step process that involves the reaction of 1-cyanocyclohexane with 3-phenylmorpholine in the presence of a base. The resulting intermediate is then reacted with acetic anhydride to obtain the final product. This synthesis method has been optimized to produce high yields of pure N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide.
科学的研究の応用
N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide has been studied extensively for its potential therapeutic effects in various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide has been shown to increase GABA levels in the brain, which can help reduce seizures and anxiety. Additionally, N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide has been shown to reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c20-15-19(9-5-2-6-10-19)21-18(23)13-22-11-12-24-14-17(22)16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZKLIHBPIQSPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCOCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate](/img/structure/B2710249.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2710250.png)
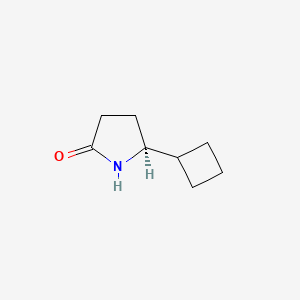

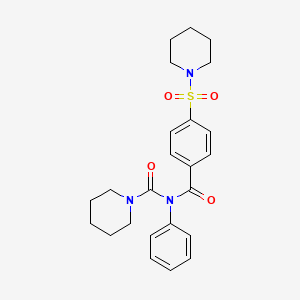
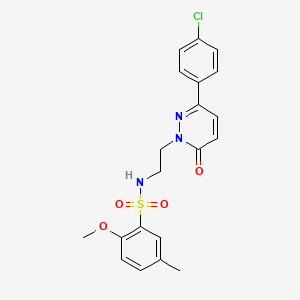
![2-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamido]acetic acid](/img/structure/B2710260.png)
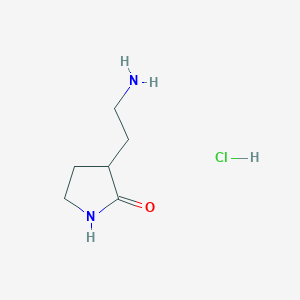

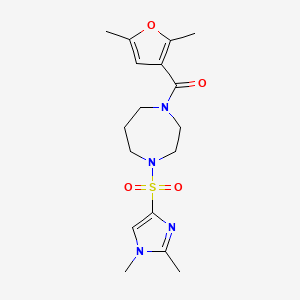
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2710267.png)
![2-phenoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2710268.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-6-((pyridin-4-ylmethyl)thio)pyridazine](/img/structure/B2710269.png)
![N-ethyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B2710270.png)